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molecular formula C8H10ClNO B1311290 3-Chloro-2-isopropoxypyridine CAS No. 282723-22-2

3-Chloro-2-isopropoxypyridine

Cat. No. B1311290
M. Wt: 171.62 g/mol
InChI Key: QFEQVJQATJJYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102621B2

Procedure details

To a 3-necked flask equipped with a dropping funnel, thermometer and a condenser was added sodium hydride (64.10 g, 60% w/w dispersion in oil, 1.07 mol) followed by THF (1.65 L). The suspension was cooled to 5° C. and iso-propanol (128 mL, 1.07 mol) was added dropwise over 50 minutes. Upon complete addition the ice bath was removed and the mixture was brought to room temperature and left to stir for 1 hour. Then 2,3-dichloropyridine (154.6 g, 1.11 mol) was added and the reaction mixture brought to a gentle reflux and left to stir for 18 hours. The reaction mixture was cooled to 5-10° C. and was carefully quenched with brine:water mixture (50:50; 100 mL) followed by water (300 mL). The aqueous layer was extracted with ethyl acetate (3×600 mL), the organic layers combined and washed with brine, dried over magnesium sulphate, filtered and evaporated in vacuo to give the title compound as a dark red oil (164 g, 89%).
Quantity
64.1 g
Type
reactant
Reaction Step One
Quantity
128 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
154.6 g
Type
reactant
Reaction Step Four
Name
Quantity
1.65 L
Type
solvent
Reaction Step Five
Yield
89%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]([OH:6])([CH3:5])[CH3:4].Cl[C:8]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][N:9]=1>C1COCC1>[Cl:14][C:13]1[C:8]([O:6][CH:3]([CH3:5])[CH3:4])=[N:9][CH:10]=[CH:11][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
64.1 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
128 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
154.6 g
Type
reactant
Smiles
ClC1=NC=CC=C1Cl
Step Five
Name
Quantity
1.65 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
to stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-necked flask equipped with a dropping funnel
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
to stir for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 5-10° C.
CUSTOM
Type
CUSTOM
Details
was carefully quenched with brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×600 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C(=NC=CC1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 164 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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